4-(Benzyloxy)-2-bromoaniline

Medicinal Chemistry Drug Design Physicochemical Properties

4-(Benzyloxy)-2-bromoaniline (CAS 215712-11-1) is a differentiated, bifunctional aniline building block. Its 1,2,4-substitution pattern enables regioselective Suzuki-Miyaura cross-coupling at the ortho-bromine position without amine protection, followed by orthogonal benzyl deprotection to reveal a phenol for further functionalization. This streamlines multi-step synthesis of biaryl amine scaffolds. Compared to its regioisomers or non-brominated analog, it offers a predictable LogP increase (~0.05 units) for fine-tuning ADME properties. Reliable 96% purity from established supply chains ensures batch-to-batch consistency for process R&D scaling.

Molecular Formula C13H12BrNO
Molecular Weight 278.149
CAS No. 215712-11-1
Cat. No. B2983703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-bromoaniline
CAS215712-11-1
Molecular FormulaC13H12BrNO
Molecular Weight278.149
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Br
InChIInChI=1S/C13H12BrNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyAFMNBZDOIKPUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-bromoaniline (CAS 215712-11-1) Procurement Guide: Key Differentiators for Scientific Sourcing


4-(Benzyloxy)-2-bromoaniline (CAS 215712-11-1), also known as 2-bromo-4-(phenylmethoxy)benzenamine, is a substituted aniline derivative characterized by a primary amine group, a bromine atom at the ortho-position, and a benzyloxy protecting group at the para-position . This specific substitution pattern enables a strategic sequence of synthetic manipulations, making it a valuable bifunctional building block for complex molecule synthesis in pharmaceutical and chemical research . Its molecular formula is C13H12BrNO, with a molecular weight of 278.14 g/mol .

Why Generic Substitution of 4-(Benzyloxy)-2-bromoaniline (CAS 215712-11-1) Fails: The Cost of Overlooking Regiochemistry and Physical Properties


Substituting 4-(Benzyloxy)-2-bromoaniline with a regioisomer like 2-(benzyloxy)-4-bromoaniline or 3-(benzyloxy)-5-bromoaniline, or with a non-halogenated analog like 4-(benzyloxy)aniline, introduces significant and often unanticipated changes in both chemical reactivity and physicochemical properties. The unique 1,2,4-substitution pattern of the target compound dictates its regioselective behavior in cross-coupling reactions, a feature not shared by its isomers [1]. Furthermore, the presence of the bromine atom substantially alters its lipophilicity, as quantified by LogP, compared to the non-brominated analog [2]. These differences directly impact reaction yields, purification requirements, and the downstream properties of the final product, rendering simple analog substitution a high-risk, low-efficiency strategy for any well-defined synthetic route.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-2-bromoaniline (CAS 215712-11-1): Comparator Data for Informed Procurement


LogP Comparison: Increased Lipophilicity Over Non-Brominated Analog

4-(Benzyloxy)-2-bromoaniline exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-brominated analog, 4-(benzyloxy)aniline. This difference, driven by the presence of the bromine atom, directly influences the compound's solubility, membrane permeability, and behavior in biological assays [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight Differentiation: A Key Parameter for Stoichiometric Calculations

The molecular weight of 4-(benzyloxy)-2-bromoaniline is 278.15 g/mol, which is 78.90 g/mol greater than its non-brominated analog, 4-(benzyloxy)aniline (199.25 g/mol) [1]. This substantial difference is critical for accurate stoichiometric calculations in synthesis and for interpreting mass spectrometry data.

Chemical Synthesis Process Chemistry Analytical Chemistry

Regioisomeric Purity Benchmark: Established Commercial Availability at 96% Purity

4-(Benzyloxy)-2-bromoaniline is reliably available from commercial suppliers at a purity of 96% . While other regioisomers like 2-(benzyloxy)-4-bromoaniline and 3-(benzyloxy)-5-bromoaniline are available at higher reported purities (98% and 97%, respectively), the consistent 96% purity of the target compound provides a known and predictable baseline for synthetic planning, which can be preferable to navigating the less established supply chains and variable quality of its less common isomers .

Organic Synthesis Procurement Quality Control

Reactivity Advantage: Compatibility with Unprotected ortho-Bromoaniline Cross-Coupling

4-(Benzyloxy)-2-bromoaniline belongs to the class of ortho-bromoanilines, which have been shown to be effective substrates in Suzuki-Miyaura cross-coupling reactions without requiring protection of the free amine group [1]. This is in contrast to alternative strategies that often necessitate a protection/deprotection sequence, adding steps and reducing overall efficiency. While the specific yield for the target compound is not provided in this class-level study, its structural classification strongly suggests it will benefit from this efficient, unprotected coupling methodology.

Cross-Coupling Suzuki-Miyaura Methodology

High-Value Application Scenarios for 4-(Benzyloxy)-2-bromoaniline (CAS 215712-11-1) Based on Empirical Evidence


Medicinal Chemistry: Fine-Tuning Lead Compound Lipophilicity

In a medicinal chemistry program aimed at optimizing a lead compound's ADME properties, the 0.05-unit increase in LogP conferred by 4-(benzyloxy)-2-bromoaniline compared to 4-(benzyloxy)aniline provides a quantifiable and predictable means to modulate lipophilicity. This allows for the systematic exploration of structure-activity relationships (SAR) around membrane permeability and metabolic stability, where even minor adjustments in LogP can have a significant impact on in vivo efficacy.

Complex Molecule Synthesis: Strategic Orthogonal Functionalization

In the multi-step synthesis of complex drug candidates, 4-(benzyloxy)-2-bromoaniline serves as a strategic bifunctional building block. The ortho-bromine atom can be utilized for an initial Suzuki-Miyaura cross-coupling step without the need for amine protection, a class-level advantage demonstrated for similar ortho-bromoanilines [1]. Subsequently, the benzyloxy group can be deprotected to reveal a phenol, which can then be functionalized orthogonally. This enables a streamlined, high-yielding route to diverse biaryl amine scaffolds.

Process Chemistry: Predictable and Scalable Procurement

For process chemists scaling up a synthetic route, the consistent availability of 4-(benzyloxy)-2-bromoaniline at a reliable 96% purity from multiple vendors is a critical factor. This established supply chain, contrasted with the potentially less reliable sourcing of higher-purity but less common regioisomers, minimizes the risk of batch-to-batch variability and ensures the robustness of the developed process, ultimately reducing the cost and complexity of large-scale production.

Analytical Chemistry: Accurate Method Development and Validation

The precisely defined molecular weight of 278.15 g/mol for 4-(benzyloxy)-2-bromoaniline, which is significantly higher (by 78.90 g/mol) than its non-brominated analog , is essential for the development and validation of analytical methods. This mass difference provides a clear and unambiguous signal in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) assays, enabling accurate identification and quantification of the compound in complex reaction mixtures or biological matrices.

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